1-Methyl-2-phenylpiperazine dihydrochloride hydrate

Description

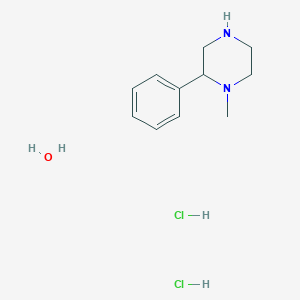

1-Methyl-2-phenylpiperazine dihydrochloride hydrate (C₁₁H₁₆N₂·2HCl·H₂O) is a piperazine derivative characterized by a methyl group and a phenyl substituent on the piperazine ring, accompanied by two hydrochloric acid molecules and a water of crystallization. Its structure (SMILES: CN1C(CNCC1)C2=CC=CC=C2.[H]Cl.[H]Cl.[H]O[H]) highlights the presence of a lipophilic phenyl group and a polar dihydrochloride hydrate form, which enhances aqueous solubility . The compound is utilized in early-stage drug discovery, though analytical data and specific applications remain proprietary. Safety data indicate acute oral toxicity (Category 3) and eye irritation (Category 2) .

Properties

IUPAC Name |

1-methyl-2-phenylpiperazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH.H2O/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;;;/h2-6,11-12H,7-9H2,1H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFSEAGAVBSBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenylpiperazine dihydrochloride hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 1-methylpiperazine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylpiperazine dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-2-phenylpiperazine dihydrochloride hydrate has the molecular formula and a molecular weight of approximately 267.20 g/mol. The compound features a piperazine ring substituted with a methyl and a phenyl group, which contributes to its biological activity.

Antidepressant Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of various antidepressants, including Mirtazapine. Mirtazapine is known for its efficacy in treating major depressive disorder and anxiety disorders. The synthesis typically involves several steps where 1-Methyl-2-phenylpiperazine serves as a building block for more complex structures .

Serotonin Reuptake Inhibition

Research indicates that derivatives of 1-Methyl-2-phenylpiperazine exhibit serotonin reuptake inhibition, making them candidates for treating mood disorders. These compounds can influence serotonin levels in the brain, which is crucial for mood regulation. Studies have shown that certain derivatives can achieve IC50 values below 100 nM, indicating potent activity against serotonin transporters .

Case Study: Synthesis of Mirtazapine

A detailed process for synthesizing Mirtazapine involves using 1-Methyl-2-phenylpiperazine as a key intermediate. The synthesis includes the following steps:

- Formation of Key Intermediate : The reaction begins with the methylation of 1-Methyl-2-phenylpiperazine under controlled conditions to yield Mirtazapine.

- Purification : High-performance liquid chromatography (HPLC) is employed to purify the product, ensuring high yield and purity .

Clinical Research on Antidepressant Efficacy

Clinical studies have demonstrated that medications derived from piperazine compounds, including those involving 1-Methyl-2-phenylpiperazine, show significant efficacy in treating depression and anxiety disorders. These studies often measure patient outcomes using standardized depression scales before and after treatment with these compounds .

Potential Future Applications

The ongoing research into piperazine derivatives suggests potential applications beyond antidepressants:

- Anxiolytics : Given their mechanism of action on serotonin receptors, these compounds may be developed further as anxiolytic agents.

- Neuroprotective Agents : Preliminary studies indicate that some piperazine derivatives may offer neuroprotective benefits, warranting further investigation into their role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylpiperazine dihydrochloride hydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of 1-methyl-2-phenylpiperazine dihydrochloride hydrate with analogous piperazine-based compounds:

Key Differences and Implications

Fmoc-protected derivatives (e.g., ) are bulkier, limiting their use to synthetic intermediates rather than bioactive molecules .

Salt and Hydration: The dihydrochloride hydrate form in the target compound improves stability and solubility compared to mono-hydrochloride salts (e.g., 1-(2-methoxyphenyl)piperazine hydrochloride) . Hydrate formation (observed in the target and 4-methyl-2-piperazinecarboxylic acid derivative) can influence crystallization behavior and storage conditions .

Biological and Industrial Applications: Piperazine dihydrochloride () is widely used as an antiparasitic agent, whereas chloro-methoxyphenyl derivatives () are explored for CNS-targeted therapies due to their electron-withdrawing substituents . The target compound’s lack of detailed pharmacological data suggests its role as a novel scaffold in early drug discovery .

Biological Activity

1-Methyl-2-phenylpiperazine dihydrochloride hydrate (CAS No. 53398790) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C11H20Cl2N2O

- Molecular Weight : 263.2 g/mol

- CAS Number : 53398790

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors and enzymes. The piperazine moiety provides a structural framework that facilitates binding to these targets, influencing a range of physiological processes.

Key Interactions:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating psychotic disorders.

- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin modulation.

- Anxiolytic Effects : Preliminary studies suggest anxiolytic properties, making it a candidate for further exploration in anxiety treatment.

- Neuroprotective Effects : Some studies have highlighted its potential neuroprotective effects against oxidative stress.

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

Study 1: Antidepressant Activity

In a controlled study involving animal models, this compound was administered to assess its antidepressant potential. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results demonstrated that it effectively reduced cell death and improved cell viability in cultured neurons exposed to oxidative stressors.

Q & A

Q. How can researchers confirm the identity and purity of 1-methyl-2-phenylpiperazine dihydrochloride hydrate in a laboratory setting?

To confirm identity and purity, use a combination of spectroscopic and chromatographic methods:

- Infrared (IR) Spectroscopy : Compare the sample’s IR spectrum with a reference standard to identify functional groups (e.g., piperazine ring vibrations near 1,250–1,350 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Measure retention time against a certified reference material (CRM). System suitability criteria (e.g., peak symmetry, resolution) must meet pharmacopeial standards .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula (C₁₁H₁₇Cl₂N₂·xH₂O) .

- Water Content Analysis : Use Karl Fischer titration to verify hydration levels, as improper water content affects stability .

Q. What are the critical considerations for synthesizing and purifying this compound?

- Synthesis : Optimize reaction conditions (e.g., temperature, pH) for the alkylation of 2-phenylpiperazine with methyl chloride. Monitor intermediates via TLC .

- Purification : Employ recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Centrifugation or vacuum filtration removes impurities .

- Salt Formation : Ensure stoichiometric equivalence of HCl during dihydrochloride formation. Excess acid may degrade the piperazine ring .

- Storage : Store in airtight containers at controlled room temperature (20–25°C) to prevent deliquescence or decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products. Common pathways include hydrolysis of the piperazine ring or loss of hydration water .

- Analytical Method Development : Use forced degradation (acid/base, oxidative stress) paired with LC-MS to characterize degradation impurities. Adjust mobile phase gradients (e.g., ammonium acetate buffer with methanol) to resolve co-eluting peaks .

- Statistical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life from accelerated data. Validate with real-time stability batches .

Q. What methodological challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Impurity Profiling : Identify potential synthesis-related impurities (e.g., unreacted 2-phenylpiperazine or methyl chloride adducts) using GC-MS or NMR .

- Detection Limits : Optimize HPLC-UV parameters (e.g., wavelength selection at 210–220 nm for piperazine derivatives) to achieve ≤0.1% impurity detection .

- Matrix Interference : Use solid-phase extraction (SPE) to isolate impurities from the hydrate matrix. Validate recovery rates with spiked samples .

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound in receptor-binding studies?

- Target Selection : Prioritize receptors with known piperazine affinity (e.g., serotonin 5-HT₁A or dopamine D₂ receptors). Use radioligand binding assays with [³H]-labeled antagonists .

- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- Selectivity Screening : Cross-test against off-target receptors (e.g., adrenergic α₁) to assess specificity. A ≥10-fold selectivity ratio is typically significant .

Methodological Notes

- Safety Protocols : Always handle the compound in a fume hood with PPE (gloves, goggles) due to potential respiratory and skin irritation hazards .

- Regulatory Compliance : Adhere to USP/Ph. Eur. guidelines for impurity limits (e.g., ≤0.5% for any single unidentified impurity) .

- Data Reproducibility : Validate all methods per ICH Q2(R1) criteria, including precision (RSD ≤2%), accuracy (90–110% recovery), and robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.